N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine
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Overview
Description
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that features an indole moiety, a benzenesulfonyl group, and a chloropyrimidine ring
Preparation Methods
The synthesis of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base . The chloropyrimidine ring is typically synthesized through cyclization reactions involving appropriate precursors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Sulfonylation: The benzenesulfonyl group can be modified through reactions with nucleophiles, leading to various derivatives.
Scientific Research Applications
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its antiviral and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Materials Science: Its unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chloropyrimidine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Compared to other indole derivatives, N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine stands out due to its unique combination of functional groups. Similar compounds include:
1-(Phenylsulfonyl)indole: Lacks the chloropyrimidine ring, making it less versatile in certain applications.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of a pyrimidine ring, leading to different biological activities.
This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a valuable tool in scientific research.
Biological Activity
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein kinases. This article reviews the synthesis, biological properties, mechanisms of action, and case studies related to this compound.
The compound's molecular formula is C24H18ClN5O2S with a molecular weight of 476.0 g/mol. Its structure includes an indole core, a pyrimidine ring, and a methoxy group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H18ClN5O2S |
Molecular Weight | 476.0 g/mol |
IUPAC Name | 3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine |
InChI Key | XMIAAXGVAISIDF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization methods involving phenylhydrazines.
- Sulfonylation : The indole core undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base.
- Pyrimidine Ring Formation : The sulfonylated indole reacts with chloroformamidine hydrochloride under basic conditions to form the pyrimidine ring.
- Final Modifications : Additional steps may include oxidation or reduction to achieve desired functional groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting specific protein kinases involved in cell proliferation. The mechanism of action primarily involves:
- Inhibition of Kinase Activity : By binding to the active site of kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation .
Case Studies
Several studies have highlighted the compound's effectiveness against various cancer cell lines:
- Study on Cancer Cell Lines : A study demonstrated that this compound inhibited growth in breast cancer cells (MCF7) with an IC50 value of approximately 12 µM, indicating potent activity against these cells .
- Mechanism Exploration : Another investigation focused on its binding affinity to the ATP-binding site of protein kinases, revealing that it competes effectively with ATP, thus serving as a potential lead for drug development .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. In vitro assays indicated that it inhibits viral replication by interfering with gp41 fusion processes in HIV-infected cells .
Cytotoxicity and Selectivity
While exhibiting anticancer and antiviral activities, it is crucial to assess the cytotoxicity profile. Studies have shown that although it possesses cytotoxic effects on non-cancerous cells, these effects are significantly lower than those observed in cancer cells, suggesting a degree of selectivity .
Properties
Molecular Formula |
C27H22ClN5O3S |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C27H22ClN5O3S/c1-36-25-13-17-11-12-29-22(17)14-23(25)31-27-30-15-21(28)26(32-27)20-16-33(24-10-6-5-9-19(20)24)37(34,35)18-7-3-2-4-8-18/h2-10,13-16,29H,11-12H2,1H3,(H,30,31,32) |
InChI Key |
BJIGSZUMJLHBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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